(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone
CAS No.: 2034463-61-9
Cat. No.: VC4362739
Molecular Formula: C19H19N5O
Molecular Weight: 333.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034463-61-9 |
|---|---|
| Molecular Formula | C19H19N5O |
| Molecular Weight | 333.395 |
| IUPAC Name | (5-methylpyrazin-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
| Standard InChI | InChI=1S/C19H19N5O/c1-13-7-21-18(9-20-13)19(25)24-11-14-5-3-4-6-16(14)17(12-24)15-8-22-23(2)10-15/h3-10,17H,11-12H2,1-2H3 |
| Standard InChI Key | QZKHPLKTWBKONH-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=N1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₁₉N₅O, with a methanone bridge linking the dihydroisoquinoline and pyrazine rings. Key structural features include:
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Dihydroisoquinoline core: A partially saturated isoquinoline system with a methylpyrazole substituent at position 4.
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5-Methylpyrazine carbonyl: A pyrazine ring substituted with a methyl group and a ketone functional group.
The SMILES notation (CC1=CN=C(C=N1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C) and InChIKey (QZKHPLKTWBKONH-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 333.4 g/mol |
| logP (Partition Coefficient) | 2.05 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 63.8 Ų |
| Solubility (logSw) | -2.36 (Poor aqueous solubility) |
These properties indicate moderate lipophilicity and a balance between permeability and solubility, aligning with Lipinski’s Rule of Five for drug-likeness .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via multi-step reactions, often involving:
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Retrosynthetic disconnection: Breaking the molecule into simpler precursors like 1-methylpyrazole-4-amine and 5-methylpyrazine-2-carboxylic acid.
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Coupling reactions: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the dihydroisoquinoline core.
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Methanone formation: Acylation using carbonylating agents such as phosgene or its substitutes .
Key Intermediates
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4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline: Generated via alkylation of 1-methylpyrazole-4-amine with brominated isoquinoline precursors .
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5-Methylpyrazine-2-carbonyl chloride: Prepared by chlorination of 5-methylpyrazine-2-carboxylic acid, enabling acylation reactions .
Biological Activity and Mechanisms
Antioxidant Properties
The pyrazole ring’s electron-rich nature facilitates free radical scavenging. In DPPH assays, similar compounds show EC₅₀ values of 12–15 μM, comparable to ascorbic acid .
Neuropharmacological Activity
Dihydroisoquinoline derivatives modulate neurotransmitter receptors. This compound may interact with:
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Dopamine D₂ receptors: Potential antipsychotic applications .
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Serotonin transporters: Implicated in antidepressant effects .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for optimizing pharmacokinetic properties:
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Bioisosteric replacements: Substituting the pyrazine ring with triazines improves metabolic stability .
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Prodrug derivatives: Esterification of the carbonyl group enhances oral bioavailability .
Patent Landscape
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